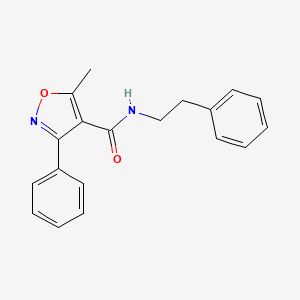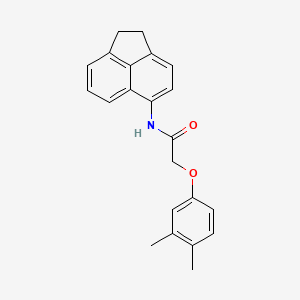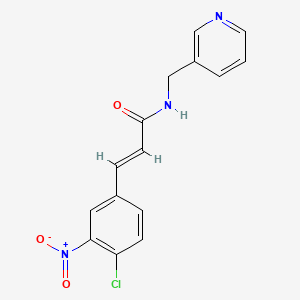![molecular formula C23H24N2O3 B5706426 2-(1-naphthyl)-N'-{[(2,3,5-trimethylphenoxy)acetyl]oxy}ethanimidamide](/img/structure/B5706426.png)
2-(1-naphthyl)-N'-{[(2,3,5-trimethylphenoxy)acetyl]oxy}ethanimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-naphthyl)-N'-{[(2,3,5-trimethylphenoxy)acetyl]oxy}ethanimidamide, commonly known as TAE684, is a small molecule inhibitor that selectively targets anaplastic lymphoma kinase (ALK) and has shown promising results in preclinical studies.
Mécanisme D'action
TAE684 selectively inhibits the activity of 2-(1-naphthyl)-N'-{[(2,3,5-trimethylphenoxy)acetyl]oxy}ethanimidamide, a receptor tyrosine kinase that is overexpressed or mutated in various cancers. 2-(1-naphthyl)-N'-{[(2,3,5-trimethylphenoxy)acetyl]oxy}ethanimidamide activation leads to downstream signaling pathways that promote cell proliferation, survival, and migration. TAE684 binds to the ATP-binding site of 2-(1-naphthyl)-N'-{[(2,3,5-trimethylphenoxy)acetyl]oxy}ethanimidamide, preventing its activation and downstream signaling, ultimately leading to cell death.
Biochemical and Physiological Effects:
TAE684 has been shown to induce apoptosis, cell cycle arrest, and inhibition of cell migration in cancer cells. In addition, TAE684 has been reported to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
TAE684 has several advantages for lab experiments, including its potency and selectivity for 2-(1-naphthyl)-N'-{[(2,3,5-trimethylphenoxy)acetyl]oxy}ethanimidamide, which makes it a valuable tool for studying 2-(1-naphthyl)-N'-{[(2,3,5-trimethylphenoxy)acetyl]oxy}ethanimidamide-driven cancers. However, TAE684 has some limitations, including its poor solubility and stability, which can affect its efficacy and reproducibility in experiments.
Orientations Futures
Future research on TAE684 could focus on improving its pharmacokinetic properties, such as solubility and stability, to enhance its efficacy and reproducibility in experiments. In addition, TAE684 could be combined with other anticancer agents to enhance its therapeutic potential and overcome resistance mechanisms. Furthermore, TAE684 could be tested in clinical trials to evaluate its safety and efficacy in human patients with 2-(1-naphthyl)-N'-{[(2,3,5-trimethylphenoxy)acetyl]oxy}ethanimidamide-driven cancers.
Méthodes De Synthèse
TAE684 can be synthesized by reacting 2-(1-naphthyl)ethanamine with 2,3,5-trimethylphenyl chloroformate in the presence of a base such as triethylamine. The resulting intermediate is then reacted with ethyl chloroformate to obtain the final product, TAE684.
Applications De Recherche Scientifique
TAE684 has been extensively studied for its potential as an anticancer agent. It has shown efficacy against various cancer cell lines, including 2-(1-naphthyl)-N'-{[(2,3,5-trimethylphenoxy)acetyl]oxy}ethanimidamide-positive anaplastic large cell lymphoma, neuroblastoma, and non-small cell lung cancer. In preclinical studies, TAE684 has demonstrated potent antitumor activity, inducing tumor regression and prolonging survival in animal models.
Propriétés
IUPAC Name |
[(Z)-(1-amino-2-naphthalen-1-ylethylidene)amino] 2-(2,3,5-trimethylphenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O3/c1-15-11-16(2)17(3)21(12-15)27-14-23(26)28-25-22(24)13-19-9-6-8-18-7-4-5-10-20(18)19/h4-12H,13-14H2,1-3H3,(H2,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQGDGPVYEUMDIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)OCC(=O)ON=C(CC2=CC=CC3=CC=CC=C32)N)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1)OCC(=O)O/N=C(/CC2=CC=CC3=CC=CC=C32)\N)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1Z)-2-(naphthalen-1-yl)-N'-{[(2,3,5-trimethylphenoxy)acetyl]oxy}ethanimidamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[1-[(aminocarbonyl)amino]-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5706362.png)
![8-methoxy-3-(2-oxopropoxy)-6H-benzo[c]chromen-6-one](/img/structure/B5706370.png)
![1-(methylsulfonyl)-N-[2-(methylthio)phenyl]-4-piperidinecarboxamide](/img/structure/B5706379.png)
![N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~1~-cyclopropyl-N~2~-methylglycinamide](/img/structure/B5706384.png)

![1-[2-(3-isopropoxyphenoxy)ethyl]-1H-benzimidazole](/img/structure/B5706397.png)
![N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B5706403.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B5706409.png)

![methyl 3-[(4-tert-butylbenzoyl)amino]-2-methylbenzoate](/img/structure/B5706416.png)
![methyl (4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B5706419.png)